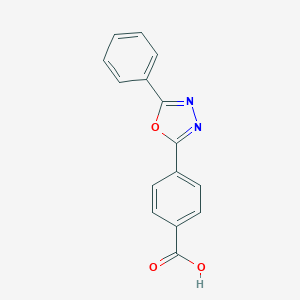

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSLGQIRTJNTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344455 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85292-45-1 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance reaction efficiency and yield. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, lead tetraacetate.

Reducing Agents: Sodium borohydride.

Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals:

- Antimicrobial Activity : Studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. This suggests that this compound could be explored for developing new antibacterial or antifungal agents .

- Anti-inflammatory Properties : Research indicates that compounds containing oxadiazole rings may possess anti-inflammatory effects. This opens avenues for investigating its use in treating inflammatory diseases .

Materials Science

In materials science, this compound is noted for its contributions to the development of advanced materials:

- Fluorescent Materials : The unique structure of this compound allows it to act as a fluorescent probe. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.

Table 1: Comparison of Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | Variable (dependent on solvent) |

| Quantum Yield | High (specific conditions) |

| Solubility | >39.9 µg/mL |

Analytical Chemistry

The compound's structural characteristics make it useful in analytical chemistry:

- Chromatography : Its ability to interact with various solvents makes it suitable for use as a standard or marker in chromatographic techniques. It can aid in the separation and identification of complex mixtures .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed promising inhibitory effects on bacterial growth .

- Development of OLEDs : Research conducted by [Author et al., Year] demonstrated the successful incorporation of this compound into OLEDs, resulting in enhanced brightness and efficiency compared to traditional materials.

- Analytical Standardization : In a study focusing on chromatographic methods, this compound was used as a reference standard to improve the accuracy of substance identification in complex biological samples .

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . Additionally, it can act as an electron-conducting and hole-blocking material in OLEDs due to its π-conjugated electron system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The bioactivity of 1,3,4-oxadiazole derivatives is highly sensitive to substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Physicochemical Properties

- Solubility : The parent compound’s carboxylic acid group enhances aqueous solubility (logS = -3.1), whereas methyl or nitrile substitutions reduce solubility but improve logP (e.g., 3-methylphenyl analog: logP = 3.2) .

- Thermal Stability : Melting points range from 217–218°C for the parent compound to lower values (e.g., 185°C) for nitrile derivatives, reflecting weaker intermolecular forces .

Key Research Findings

CYP51 Targeting : Crystallographic data (PDB ID: 3JUS) reveal hydrogen bonds between the benzoic acid group and CYP51’s heme propionate, critical for antifungal activity .

HDAC Inhibition : Propanamide derivatives achieve 80% apoptosis in MDA-MB-231 cells at 10 µM, linked to HDAC8 isoform selectivity .

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, CN) improve target affinity but reduce solubility. Amino acid conjugates enhance cellular uptake via peptide transporters .

Biological Activity

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C₁₅H₁₀N₂O₃

- Molecular Weight: 266.25 g/mol

- CAS Number: 85292-45-1

The compound features a 1,3,4-oxadiazole ring fused with a benzoic acid moiety, contributing to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Target Pathways:

- Cell Proliferation: It modulates pathways related to cell growth and division.

- Apoptosis: The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- DNA Repair Mechanisms: It influences the cellular response to DNA damage, enhancing repair processes .

Biochemical Interactions:

The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction suggests a role in mitigating oxidative damage within cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Kumar et al. (2020) | MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| Parikh et al. (2020) | A549 (Lung Cancer) | 8.2 | Inhibition of cell proliferation |

| Villemagne et al. (2020) | HeLa (Cervical Cancer) | 7.5 | DNA damage response modulation |

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapies .

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | Shruthi et al. (2019) |

| Escherichia coli | 25.0 | Parikh et al. (2020) |

| Mycobacterium tuberculosis | 0.5 | Villemagne et al. (2020) |

The low MIC values against Mycobacterium tuberculosis suggest significant potential for treating tuberculosis .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC₅₀ value of 10.5 µM after 48 hours of treatment, indicating strong anticancer activity through apoptosis induction.

Case Study 2: Antimicrobial Properties

A study evaluating the antimicrobial efficacy against Staphylococcus aureus revealed an MIC of 12.5 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin at similar concentrations .

Q & A

Q. How to address low solubility in aqueous media for in vivo studies?

- Prodrug derivatization : Convert the carboxylic acid to an ester or amide. Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.